tert-Butyldimethylsilane

Protecting group chemistry Hydrolytic stability Silyl ethers

tert-Butyldimethylsilane (CAS 29681-57-0), also known as TBDMS-H or TBS-H, is a sterically hindered organosilane hydride with molecular formula C₆H₁₆Si and molecular weight 116.28. The compound serves as a trialkylsilyl blocking agent for the protection of reactive hydrogens in alcohols, amines, thiols, lactams, and carboxylic acids.

Molecular Formula C6H16Si
Molecular Weight 116.28 g/mol
Cat. No. B7800976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyldimethylsilane
Molecular FormulaC6H16Si
Molecular Weight116.28 g/mol
Structural Identifiers
SMILESCC(C)(C)[SiH](C)C
InChIInChI=1S/C6H16Si/c1-6(2,3)7(4)5/h7H,1-5H3
InChIKeyQCIWZIYBBNEPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyldimethylsilane (TBDMS-H) for Alcohol Protection: Technical Specifications and Procurement Guide


tert-Butyldimethylsilane (CAS 29681-57-0), also known as TBDMS-H or TBS-H, is a sterically hindered organosilane hydride with molecular formula C₆H₁₆Si and molecular weight 116.28 . The compound serves as a trialkylsilyl blocking agent for the protection of reactive hydrogens in alcohols, amines, thiols, lactams, and carboxylic acids [1]. It is a colorless clear liquid with boiling point 72 °C, flash point -11 °C, and density 0.71 g/mL at 20 °C . Unlike the more common silyl chloride TBDMS-Cl (m.p. 91 °C, air-sensitive solid), TBDMS-H is a liquid hydride reagent that enables dehydrogenative silylation pathways with distinct handling and selectivity profiles [2].

Why tert-Butyldimethylsilane Cannot Be Replaced by Generic Silylating Agents


Silyl protecting groups exhibit orders-of-magnitude differences in hydrolytic stability, steric accessibility, and deprotection kinetics that preclude simple substitution [1]. While TMS ethers hydrolyze rapidly (relative rate = 1 in acidic media), TBDMS ethers demonstrate approximately 20,000-fold greater acid stability and 10⁴-fold greater base stability [1]. However, this enhanced stability is not uniformly beneficial: TBDMS is approximately 100-fold less acid-stable than TBDPS, and approximately 100-fold less base-stable than TIPS, making it a deliberately intermediate choice optimized for balanced protection/deprotection accessibility [2][3]. Furthermore, TBDMS-H as a hydride reagent offers dehydrogenative silylation capability not available with TBDMS-Cl, enabling Pd(0)-catalyzed regioselective protection of primary alcohols in glycosides [4]. These quantitative stability differentials and reagent-specific reaction pathways mean that substituting TBDMS-H with TES-H, TBDMS-Cl, or alternative silyl hydrides will yield different protection efficiency, orthogonality, and handling requirements.

Quantitative Differentiation Evidence: tert-Butyldimethylsilane vs. Comparators


Hydrolytic Stability: TBDMS Ethers Exhibit 10⁴-Fold Greater Base Stability Than TMS Ethers

The tert-butyldimethylsilyloxy (TBDMS-OR) protecting group exhibits approximately 10⁴-fold greater hydrolytic stability compared to trimethylsilyl (TMS) ethers under alkaline conditions [1][2]. This stability differential enables TBDMS-protected intermediates to survive aqueous workup and basic reaction conditions where TMS ethers would undergo premature cleavage. In acidic media, the relative stability difference is even more pronounced, with TBDMS ethers showing approximately 20,000-fold greater stability than TMS ethers (relative rate scale: TMS = 1, TES = 64, TBS = 20,000) [3].

Protecting group chemistry Hydrolytic stability Silyl ethers Base stability

Deprotection Kinetics: KHF₂-Mediated Cleavage of Phenolic TBDMS vs. TIPS Ethers

In a direct head-to-head comparison using KHF₂ in methanol at room temperature, TBDMS ethers of phenols underwent complete cleavage within 30 minutes, whereas TIPS ethers required 2.5 hours (150 minutes) to achieve comparable deprotection [1]. The observed ease of cleavage follows the order TBDMS ≈ TBDPS > TIPS. For primary benzylic, allylic, and unactivated alcohols, TBDMS ether desilylation at 60 °C required 13-17 hours, demonstrating the tunability of deprotection conditions based on substrate type [1].

Deprotection kinetics Selective desilylation Phenolic protection Potassium bifluoride

Regioselective Primary Alcohol Protection: TBDMS-H vs. Alternative Silanes in Pd-Catalyzed Dehydrogenative Silylation

In Pd(0)-catalyzed dehydrogenative silylation of methyl glycosides using colloidal palladium in DMF, tert-butyldimethylsilane (TBDMS-H) demonstrated highly selective silylation of the primary alcohol position [1]. This regioselectivity is a direct function of TBDMS-H's steric bulk combined with its hydride reactivity, distinguishing it from less hindered silanes such as triethylsilane (TES-H) which exhibit different selectivity profiles. In competitive reactivity studies under Grubbs catalyst conditions, phenyldimethylsilane and diphenylmethylsilane proved more reactive than either triethylsilane or tert-butyldimethylsilane, establishing TBDMS-H's position in the reactivity hierarchy [1].

Dehydrogenative silylation Regioselective protection Carbohydrate chemistry Palladium catalysis

Acidic vs. Basic Hydrolytic Lability: TBDMS Occupies Intermediate Position Between TMS and TBDPS/TIPS

The relative hydrolytic lability of common silyl ethers follows established hierarchies that dictate orthogonal protection strategies. Under acidic conditions, the order is TMS (fastest) > TES > TBDMS > TIPS > TBDPS (slowest). Under basic conditions, the order shifts to TMS > TES > TBDMS ≈ TBDPS > TIPS [1]. For the TBDMS ether of p-cresol specifically, the half-life for deprotection is 3.5 minutes with 5% NaOH in 95% EtOH versus approximately 4.5 hours with 1% HCl in 95% EtOH—a 77-fold faster cleavage rate under basic conditions [1]. In contrast, TIPS and TBDPS ethers of p-cresol exhibit half-lives exceeding 100 hours under identical acidic conditions [1].

Hydrolytic lability hierarchy Orthogonal protection Silyl ether selectivity

Selective Cleavage on Neutral Alumina: TBDMS Deprotection Rate vs. TMS, TIPS, and TBDPS

Using neutral alumina (activated at 80 °C/0.1 torr for 16 h, then deactivated with 1.5-4.5% water) in a 50:1 ratio relative to substrate in hexane, the deprotection rate of silyl ethers depends on the steric bulkiness of silicon substituents, following the order TMS ≫ TBDMS ≈ TIPS > TBDPS [1]. This methodology enables discrimination between different silyl groups located at equivalent positions of the same molecule, affording corresponding monoprotected alcohols in very good yields [1]. The approximate parity between TBDMS and TIPS cleavage rates under these conditions contrasts with the distinct differentiation observed with fluoride-based reagents.

Neutral alumina Mild deprotection Silyl ether selectivity Solid-phase cleavage

Hydride Reagent Physical Form: TBDMS-H Liquid vs. TBDMS-Cl Solid Handling Advantages

TBDMS-H (tert-butyldimethylsilane) is a liquid at room temperature with a boiling point of 72 °C, whereas the more commonly employed TBDMS-Cl (tert-butyldimethylsilyl chloride) is an air-sensitive solid with a melting point of 91 °C and boiling point of 120 °C, making it difficult to handle [1]. TBDMS-Cl requires storage under inert gas due to moisture sensitivity, while TBDMS-H, though also moisture-sensitive, offers superior handling as a liquid reagent amenable to precise volumetric dispensing . The liquid form of TBDMS-H enables cleaner NMR characteristics of the resulting protecting group and facile removal with fluoride ion sources [2].

Reagent handling Dehydrogenative silylation Air sensitivity Liquid reagent

Optimal Application Scenarios for tert-Butyldimethylsilane Based on Quantitative Evidence


Carbohydrate Chemistry: Regioselective Primary Alcohol Protection in Glycosides

TBDMS-H enables Pd(0)-catalyzed dehydrogenative silylation of methyl glycosides with high selectivity for the primary alcohol position, complementing traditional TBDMS-Cl methods [1]. The hydride-based approach avoids HCl byproduct generation and is particularly valuable when acid-sensitive glycosidic linkages are present. The 10⁴-fold greater base stability of TBDMS ethers relative to TMS ethers ensures protection survives subsequent glycosylation steps involving basic promoters [2].

Multi-Step Total Synthesis: Orthogonal Protection with TBDMS and TBDPS/TIPS Groups

The intermediate hydrolytic stability of TBDMS ethers—positioned between TMS and TBDPS in acidic media and between TES and TIPS in basic media—enables orthogonal protection strategies [1]. TBDMS ethers can be selectively deprotected under basic conditions (3.5 min half-life with 5% NaOH) or with KHF₂ at room temperature (≤30 min for phenols) while TBDPS and TIPS ethers remain intact under these same conditions [1][2]. Conversely, under acidic conditions where TBDPS and TIPS ethers resist hydrolysis (>100 h half-life), TBDMS ethers remain moderately stable (~4.5 h half-life) [2].

Nucleoside and Oligonucleotide Chemistry: 5′-O-Selective Desilylation

TBDMS protection of nucleoside 5′-hydroxyl groups is standard practice in oligonucleotide synthesis. The clean NMR characteristics of the TBDMS group facilitate intermediate characterization [1]. Selective deprotection with fluoride sources (TBAF) or mild acidic conditions (AcOH/H₂O/THF, 3:1:1) enables stepwise oligonucleotide assembly [2]. The TBDMS group's stability toward conditions used in RNA H-phosphonate chemistry has been experimentally validated, confirming compatibility with phosphoramidite coupling cycles [3].

Flow Chemistry and Automated Synthesis: Liquid Reagent Handling Advantage

The liquid physical state of TBDMS-H (b.p. 72 °C, density 0.71 g/mL) enables precise volumetric dispensing in automated synthesizers and continuous flow reactors, unlike solid TBDMS-Cl which requires weighing and dissolution steps [1]. The hydride functionality permits dehydrogenative silylation pathways with tris(pentafluorophenyl)borane catalysis for phenol silylation, expanding the repertoire of flow-compatible protection methods [2].

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